An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-tert-butylisoxazole-5-carboxylate
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-tert-butylisoxazole-5-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of methyl 3-tert-butylisoxazole-5-carboxylate, a molecule of significant interest in medicinal chemistry. Isoxazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] A detailed understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR). This document outlines the experimental workflow from chemical synthesis to high-resolution crystal structure determination using single-crystal X-ray diffraction, offering field-proven insights into the causality behind key experimental choices.
Introduction: The Significance of Isoxazoles in Drug Discovery
The isoxazole scaffold is a privileged five-membered heterocyclic ring system that has garnered substantial attention in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutic agents.[2] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, and several are commercially available as drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1][2]
The specific compound of focus, methyl 3-tert-butylisoxazole-5-carboxylate (CAS No. 133674-39-2), incorporates a bulky tert-butyl group, which can significantly influence its physicochemical properties, metabolic stability, and binding affinity to biological targets.[5][6] Elucidating the precise three-dimensional arrangement of this molecule is crucial for understanding its conformational preferences and potential intermolecular interactions, which are key determinants of its biological function. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[7][8][9]
Synthesis and Crystallization: The Foundation of Structural Analysis
A robust and reproducible synthesis is the first critical step in any structural study. The synthesis of methyl 3-tert-butylisoxazole-5-carboxylate can be achieved through various established synthetic routes for isoxazole derivatives.[1][3][10][11] A common and effective method involves the reaction of a β-enamino diketone with a hydroxylamine derivative, followed by esterification.
Synthetic Protocol
A generalized synthetic procedure is outlined below. The rationale behind each step is to ensure high purity of the final compound, which is a prerequisite for obtaining high-quality single crystals.
Experimental Protocol: Synthesis of Methyl 3-tert-butylisoxazole-5-carboxylate
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Step 1: Formation of the Isoxazole Ring. A suitable β-enamino diketone precursor is reacted with hydroxylamine hydrochloride in an appropriate solvent, such as ethanol. The reaction is typically carried out at reflux to drive it to completion. The choice of a β-enamino diketone allows for regioselective formation of the desired isoxazole isomer.
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Step 2: Esterification. The resulting 3-tert-butylisoxazole-5-carboxylic acid is then converted to its methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by using a milder reagent like (trimethylsilyl)diazomethane.
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Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[12] The purity of the fractions is monitored by thin-layer chromatography. This step is crucial to remove any unreacted starting materials or byproducts that could inhibit crystallization.
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Step 4: Characterization. The identity and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of a structural study. The process is a careful balance of kinetics and thermodynamics, aiming to promote slow, ordered growth of a single crystal lattice.
Causality in Solvent Selection: The choice of solvent system is paramount. A good crystallization solvent (or solvent mixture) is one in which the compound has moderate solubility. If the solubility is too high, the solution will be undersaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as a multitude of tiny crystals. For methyl 3-tert-butylisoxazole-5-carboxylate, a systematic screening of various solvents is recommended. A common and effective technique is slow evaporation from a solution in a moderately volatile solvent system, such as dichloromethane/hexane or ethyl acetate/heptane.
Experimental Protocol: Single Crystal Growth
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Solvent Screening: A small amount of the purified compound is dissolved in a range of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol) to assess solubility.
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Slow Evaporation: A saturated or near-saturated solution of the compound in a suitable solvent is prepared in a clean vial. The vial is loosely capped or covered with parafilm containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.
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Vapor Diffusion: Alternatively, a solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
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Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8][9] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern of scattered X-rays.[13] The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.[13]
Data Collection: Capturing the Diffraction Pattern
The quality of the final crystal structure is highly dependent on the quality of the diffraction data. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources to collect high-resolution data.
Experimental Protocol: X-ray Data Collection
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Crystal Mounting: A suitable single crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically to 100 K). This cryogenic cooling minimizes thermal motion of the atoms and reduces radiation damage to the crystal, resulting in a higher quality diffraction pattern.
-
Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.
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Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections, correct for experimental factors (such as absorption), and merge symmetry-equivalent reflections. This results in a final file containing the unique reflection data.
Structure Solution and Refinement: From Diffraction to a 3D Model
The process of converting the diffraction data into a three-dimensional atomic model is a multi-step computational process.
The Phase Problem and its Solution: The primary challenge in crystallography is the "phase problem." While the intensities of the diffracted beams can be measured, their phases cannot be directly determined.[14] Direct methods or Patterson methods are commonly used for small molecules like methyl 3-tert-butylisoxazole-5-carboxylate to obtain initial phase estimates.
Refinement for Accuracy: Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process.[15] This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[14][15]
Workflow: Structure Solution and Refinement
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Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry of the crystal lattice.
-
Structure Solution: An initial structural model is generated using software programs that employ direct methods (e.g., SHELXS).
-
Model Building and Refinement: The initial model is refined using a program like SHELXL.[16] This involves cycles of least-squares refinement and inspection of the electron density map to locate all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]
-
Validation: The final refined structure is validated using tools like PLATON to check for geometric consistency, potential symmetry issues, and overall quality of the model.
The Crystal Structure of Methyl 3-tert-butylisoxazole-5-carboxylate: A Detailed Analysis
While a specific crystal structure determination for this exact compound is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely structural features based on related isoxazole derivatives.[17] The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures.[17][18]
Expected Molecular Geometry and Conformation
The isoxazole ring itself is expected to be essentially planar.[19] The tert-butyl group, with its tetrahedral carbon, will be positioned at the 3-position of the isoxazole ring. The methyl carboxylate group at the 5-position will have some rotational freedom around the C-C single bond connecting it to the ring. The dihedral angle between the plane of the isoxazole ring and the plane of the ester group will be a key conformational parameter.
Anticipated Intermolecular Interactions
In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For methyl 3-tert-butylisoxazole-5-carboxylate, the following interactions are likely to be important in directing the crystal packing:
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C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the methyl and tert-butyl C-H groups as donors and the oxygen atoms of the ester and isoxazole ring as acceptors are expected to play a significant role in the crystal packing.[16]
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van der Waals Interactions: The bulky tert-butyl group will contribute significantly to the overall packing through van der Waals forces.
The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal lattice.
Data Presentation and Visualization
Clear and concise presentation of crystallographic data is essential for its interpretation and dissemination.
Tabulated Crystallographic Data
The following table summarizes the key crystallographic parameters that would be obtained from a successful structure determination.
| Parameter | Value |
| Chemical Formula | C₉H₁₃NO₃ |
| Formula Weight | 183.21 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption Coefficient (μ) (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Theta range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R_int_ | To be determined |
| Final R indices [I > 2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Goodness-of-fit on F² | To be determined |
Visualizing the Molecular and Crystal Structure
Visual representations are invaluable for understanding the three-dimensional nature of the crystal structure.
Caption: Molecular structure of methyl 3-tert-butylisoxazole-5-carboxylate.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the process of determining the crystal structure of methyl 3-tert-butylisoxazole-5-carboxylate, from synthesis to the final three-dimensional model. A thorough understanding of the molecular structure is a cornerstone of modern drug discovery, enabling researchers to make informed decisions in the design and optimization of new drug candidates. The structural insights gained from X-ray crystallography can be used to guide molecular docking studies, understand metabolic liabilities, and ultimately design more potent and selective therapeutics. The methodologies and principles outlined herein are broadly applicable to the structural elucidation of other small molecules of pharmaceutical interest.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Biochemical analysis and X-ray crystallography data for isoxazole... ResearchGate. Available at: [Link]
-
Recent developments in phasing and structure refinement for macromolecular crystallography. Protein Science. Available at: [Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]
-
Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]
-
What is Single Crystal X-ray Diffraction? YouTube. Available at: [Link]
-
Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). SciSpace. Available at: [Link]
-
Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]
- Structure solution and refinement: introductory str
-
New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis. Available at: [Link]
- Tips and Tricks in Crystallography - Structure Solution. Unknown Source.
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Cambridge Structural Database. re3data.org. Available at: [Link]
-
Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate. PubChemLite. Available at: [Link]
-
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][10][20]Triazines: Synthesis and Photochemical Properties. MDPI. Available at: [Link]
-
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf. DOI. Available at: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
Methyl 3-methylisoxazole-5-carboxylate. PubChem. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][10][20]TRIAZINE-3,4-DIYL DICARBOXYLATES. Journal of Structural Chemistry. Available at: [Link]
-
Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction. RSC Publishing. Available at: [Link]
-
5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID METHYL ESTER. NextSDS. Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 9. pulstec.net [pulstec.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mit.edu [web.mit.edu]
- 16. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cambridge Structural Database | re3data.org [re3data.org]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
